4-Tert-butyl-2-chloro-1-ethoxybenzene
Description
4-Tert-butyl-2-chloro-1-ethoxybenzene (molecular formula: C₁₂H₁₇ClO) is a substituted benzene derivative featuring a tert-butyl group at the para position (C4), a chlorine atom at the ortho position (C2), and an ethoxy group at the meta position (C1). This compound’s steric and electronic properties are influenced by its substituents:
- The chlorine atom acts as an electron-withdrawing group, reducing electron density on the aromatic ring.
- The ethoxy group (electron-donating via resonance) counterbalances the chlorine’s inductive effects, creating a unique electronic profile.
Properties
IUPAC Name |
4-tert-butyl-2-chloro-1-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVGDGPELQMXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-chloro-1-ethoxybenzene typically involves the alkylation of 2-chloro-1-ethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-chloro-1-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-tert-butyl-2-ethoxyphenol.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-tert-butyl-1-ethoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
- 4-tert-butyl-2-ethoxyphenol
- 4-tert-butyl-2-ethoxybenzaldehyde
- 4-tert-butyl-2-ethoxybenzoic acid
Scientific Research Applications
4-Tert-butyl-2-chloro-1-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of tert-butyl groups on biological activity.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chloro-1-ethoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The chlorine atom and ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 4-tert-butyl-2-chloro-1-ethoxybenzene with key analogs, focusing on substituent effects, enzymatic interactions, and biological activity:
Key Findings :
- Electronic Effects : The chlorine in this compound increases electrophilicity at the aromatic ring, similar to 1-chloro-2,4-dinitrobenzene. However, the absence of nitro groups reduces its reactivity compared to the latter .
- Enzyme Interactions : Unlike BHA, which has a hydroxyl group for direct antioxidant activity, this compound lacks this moiety, suggesting its primary role may involve GST-mediated detoxification rather than radical scavenging.
Research Implications and Gaps
- Antioxidant vs. Detoxification Roles : While BHA and ethoxyquin are established antioxidants that upregulate GSTs, the chloro and ethoxy substituents in this compound suggest a stronger affinity for electrophile conjugation than direct antioxidant activity.
- Need for Experimental Validation: No direct studies on this compound’s enzymatic interactions exist. Comparative assays with GST isoforms (e.g., using 1-chloro-2,4-dinitrobenzene as a control) are critical to quantify its metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
